![molecular formula C10H11ClO2 B3000361 (3,4-Dimethylphenoxy)acetyl chloride CAS No. 75066-04-5](/img/structure/B3000361.png)
(3,4-Dimethylphenoxy)acetyl chloride
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Overview
Description
“(3,4-Dimethylphenoxy)acetyl chloride” is an organic compound with the molecular formula C10H11ClO2 . It is used in various chemical reactions and has several synonyms .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES stringCC1=CC(=CC=C1)OCC(=O)Cl
. Physical And Chemical Properties Analysis
“(3,4-Dimethylphenoxy)acetyl chloride” is a solid substance . It has a refractive index of 1.5489 . The boiling point is 118-119 °C at 0.2 mmHg, and the melting point is 40-43 °C . The density of the compound is 1.245 g/mL at 25 °C .Scientific Research Applications
Potential Pesticide Development
(3,4-Dimethylphenoxy)acetyl chloride derivatives have been characterized by X-ray powder diffraction, revealing their potential as pesticides. Derivatives like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide and others exhibit characteristics suitable for pest control applications (Olszewska et al., 2011).
Catalysis in Chemical Synthesis
The compound plays a role in the efficient synthesis of complex molecules. For example, its involvement in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes using ZnO and ZnO–acetyl chloride catalysts demonstrates its utility in facilitating key chemical reactions (Maghsoodlou et al., 2010).
Pharmaceutical Intermediate Synthesis
Its derivatives are crucial intermediates in the synthesis of pharmaceutical agents. For instance, the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for the preparation of vascular disrupting agents like vadimezan, highlights its significance in medicinal chemistry (Shaojie, 2011).
Acetylation of Carbohydrates
The compound is used in the regioselective acetylation of carbohydrates, demonstrating its utility in the modification of biologically important molecules. This process is vital for understanding and manipulating carbohydrate structures for various applications (Zhou et al., 2012).
Synthesis of Anti-inflammatory and Antimicrobial Agents
It also plays a role in synthesizing compounds with potential anti-inflammatory and antimicrobial properties. Derivatives such as 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole, carrying urea, thiourea, and sulfonamide moieties, have been explored for these biological activities (Keche et al., 2012).
Development of Ionophore for Potentiometric Sensors
The compound is utilized in the development of novel ionophores for potentiometric sensors, as in the case of dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) liver drug for barium ion sensing (Hassan et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that acyl chlorides, including (3,4-dimethylphenoxy)acetyl chloride, are reactive compounds often used in organic synthesis .
Mode of Action
(3,4-Dimethylphenoxy)acetyl chloride is likely to participate in Friedel-Crafts acylation reactions . In these reactions, an aromatic compound reacts with an acyl chloride in the presence of a catalyst like aluminum chloride, introducing an acyl group into the aromatic ring. This is an electrophilic aromatic substitution mechanism .
Biochemical Pathways
The compound’s potential to participate in friedel-crafts acylation suggests it could influence pathways involving aromatic compounds .
Result of Action
Its potential to participate in friedel-crafts acylation suggests it could modify aromatic compounds, potentially influencing their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive substances could influence the action, efficacy, and stability of (3,4-Dimethylphenoxy)acetyl chloride. As an acyl chloride, it’s likely to be sensitive to moisture and may react with water or alcohols .
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYMDAZERMENIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenoxy)acetyl chloride |
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